An In-depth Technical Guide to the Chemical Properties of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one
An In-depth Technical Guide to the Chemical Properties of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a heterocyclic organic compound that has garnered significant interest in the scientific community. As a member of the substituted pyranone class, it serves as a highly functionalized and versatile synthetic building block, or synthon, for the creation of more complex molecules. Its structure, featuring an α,β-unsaturated ketone system and a hemiacetal group, provides multiple reactive sites, making it a valuable precursor in the asymmetric synthesis of carbohydrates, pharmaceuticals, and other biologically active natural products. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is presented below. It is important to note that some physical properties, such as melting and boiling points, may vary slightly between different sources due to experimental conditions and purity of the sample.
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxy-6-methyl-2H-pyran-5-one | |
| CAS Number | 41728-14-7 | |
| Molecular Formula | C₆H₈O₃ | |
| Molecular Weight | 128.13 g/mol | |
| Appearance | Solid | |
| Melting Point | 55-57 °C | |
| Boiling Point | 297.8 ± 40.0 °C | |
| Solubility | Information not widely available, but expected to be soluble in polar organic solvents. Aqueous solutions may be unstable. | |
| InChI Key | PLYSJDAYJMFETG-UHFFFAOYSA-N |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one. Below is a summary of expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the protons on the pyran ring, and the hydroxyl proton.
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the olefinic carbons of the enone system, the carbon bearing the hydroxyl group, the carbon attached to the methyl group, and the methyl carbon itself.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is expected to exhibit characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one would show the molecular ion peak (M+) corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the molecule.
Synthesis and Reactivity
The primary synthetic route to 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one and its derivatives is the Achmatowicz rearrangement . This reaction involves the oxidative rearrangement of a furan (B31954) precursor, typically a furfuryl alcohol, which can be derived from biomass. This makes the synthesis of this pyranone align with the principles of green chemistry.
The pyranone scaffold possesses both electrophilic and nucleophilic centers, leading to a diverse range of chemical reactions. The carbonyl carbon and the β-carbon of the enone system are electrophilic and susceptible to nucleophilic attack. Conversely, the hydroxyl group and the enolate, which can be formed under basic conditions, can act as nucleophiles.
Experimental Protocol: General Achmatowicz Rearrangement
While specific, detailed protocols for the synthesis of 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one are proprietary or scattered in the literature, a general procedure for the Achmatowicz rearrangement is as follows:
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Oxidation of Furfuryl Alcohol: The corresponding furfuryl alcohol precursor is oxidized using an appropriate oxidizing agent. Common oxidants include bromine in methanol (B129727) or meta-chloroperoxybenzoic acid (m-CPBA). Green oxidants like hydrogen peroxide are also utilized.
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Solvent: The reaction is typically carried out in a suitable solvent, such as a mixture of tetrahydrofuran (B95107) and water.
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Acid-catalyzed Rearrangement: The intermediate formed after oxidation undergoes an acid-catalyzed rearrangement to yield the dihydropyranone product.
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Work-up and Purification: The reaction mixture is then worked up to isolate the crude product. Purification is typically achieved by column chromatography on silica (B1680970) gel.
Biological Activity and Applications
Derivatives of 6-hydroxy-2H-pyran-3(6H)-one have demonstrated significant biological activity, particularly as antimicrobial agents.
Antimicrobial Activity
Studies have shown that these compounds exhibit potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species. The antimicrobial activity is believed to be associated with the α,β-unsaturated ketone (enone) system within the pyranone ring. The nature and size of the substituent at the C-2 position of the ring have been found to be critical for efficacy, with bulkier substituents often leading to enhanced antibacterial activity.
While the precise signaling pathways affected by 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one are not yet fully elucidated, the proposed mechanism of action for pyranones involves interaction with cellular nucleophiles, such as cysteine residues in essential bacterial enzymes, leading to enzyme inactivation and disruption of cellular processes.
Conclusion
6-Hydroxy-2-methyl-2H-pyran-3(6H)-one is a valuable heterocyclic compound with a rich chemistry and promising biological activities. Its efficient synthesis from biomass-derived precursors makes it an attractive target for green chemistry initiatives. Further research into its specific biological targets and mechanisms of action will be crucial for its development as a potential therapeutic agent. This guide provides a foundational understanding of its chemical properties for researchers and professionals in the field of drug discovery and development.
